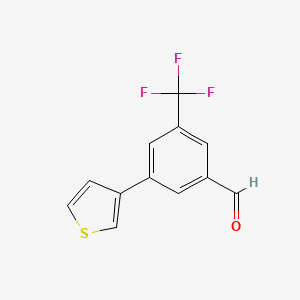
3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde is a chemical compound that features a thiophene ring and a trifluoromethyl group attached to a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde typically involves the introduction of the thiophene and trifluoromethyl groups onto a benzaldehyde framework. One common method involves the reaction of 3-thiophenylboronic acid with 3,5-bis(trifluoromethyl)benzaldehyde under Suzuki coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: 3-Thiophen-3-yl-5-trifluoromethyl-benzoic acid.
Reduction: 3-Thiophen-3-yl-5-trifluoromethyl-benzyl alcohol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can participate in π-π interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzaldehyde: Similar structure but with a fluorine atom instead of a thiophene ring.
3-Thiophen-3-yl-benzaldehyde: Lacks the trifluoromethyl group.
5-Trifluoromethyl-2-thiophenecarboxaldehyde: Similar structure but with the aldehyde group on the thiophene ring.
Uniqueness
3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde is unique due to the combination of the thiophene ring and the trifluoromethyl group on the benzaldehyde framework. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H7F3OS |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
3-thiophen-3-yl-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)11-4-8(6-16)3-10(5-11)9-1-2-17-7-9/h1-7H |
Clave InChI |
DDZOFEVQVRURMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=CC(=CC(=C2)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




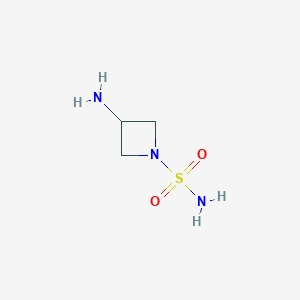

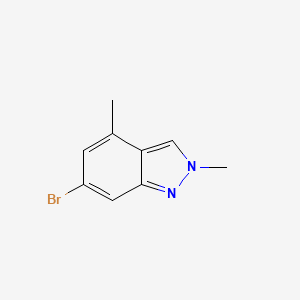
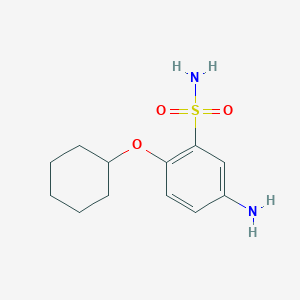

![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)
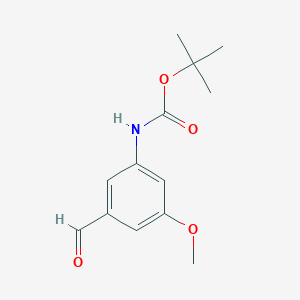
![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)
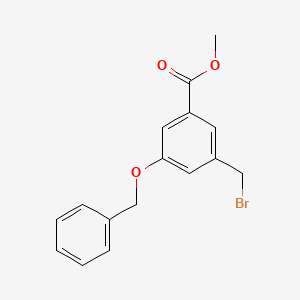
![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)


